3'-Fluoro-4'-n-propoxy-2,2,2-trifluoroacetophenone
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Overview
Description
3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone is a fluorinated organic compound known for its unique chemical properties. It is a clear, pale liquid with a molecular weight of approximately 250.19 g/mol . This compound is utilized in various scientific and industrial applications due to its distinct structural features and reactivity.
Preparation Methods
The synthesis of 3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone typically involves the condensation of 2,2,2-trifluoroacetophenone with appropriate fluorinated and alkoxy substituents. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality of the compound.
Chemical Reactions Analysis
3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can act as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Condensation: It can condense with biphenyl, terphenyl, and other aromatic compounds to form new aromatic polymers.
Substitution: The fluorine and propoxy groups can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include Grignard reagents, organozinc compounds, and other nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone is employed in various scientific research applications:
Biology: Its unique chemical structure makes it a valuable tool in studying biological systems and interactions.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone exerts its effects involves its ability to act as an organocatalyst. It facilitates the oxidation of tertiary amines and azines to N-oxides by providing a reactive site for the transfer of oxygen atoms . The molecular targets and pathways involved include the interaction with specific functional groups in the substrate molecules, leading to the desired oxidation products.
Comparison with Similar Compounds
3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone can be compared with other similar compounds such as:
2,2,2-Trifluoroacetophenone: A precursor in the synthesis of various fluorinated compounds.
Phenyl trifluoromethyl ketone: Known for its use in organic synthesis and as a building block for more complex molecules.
The uniqueness of 3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-propoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-2-5-17-9-4-3-7(6-8(9)12)10(16)11(13,14)15/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCWEDKRSSCIJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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